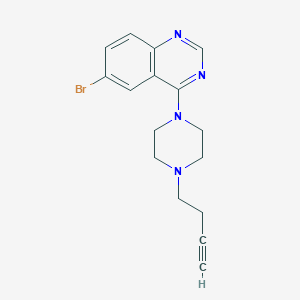

6-Bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Quinazoline derivatives have drawn attention due to their significant biological activities . The synthesis methods are divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis

The molecular structure of 6-Bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline consists of a quinazoline core with a bromine atom at the 6th position and a but-3-ynylpiperazin-1-yl group at the 4th position.Chemical Reactions Analysis

Quinazoline derivatives have been the focus of many synthesis and bioactivity researches . The synthetic methods are categorized into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Applications De Recherche Scientifique

Potential as Irreversible Inhibitors of EGFR and HER-2 Tyrosine Kinases

6-Bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline derivatives are explored as potential irreversible inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2) tyrosine kinases. These compounds, with specific substituents at the C-6 position, exhibit enhanced biological properties due to their reactivity and water solubility. Experimental evidence suggests their capability to interact covalently with target enzymes, indicating potential for antitumor activity. For instance, one derivative demonstrated significant oral activity in a human epidermoid carcinoma model (Tsou et al., 2001).

Synthesis and Analgesic and Anti-Inflammatory Screening

Some this compound derivatives have been synthesized and screened for analgesic and anti-inflammatory activities. These compounds have shown promising results in comparison to reference standards, with specific derivatives exhibiting high anti-inflammatory and analgesic activities (Eweas et al., 2012).

EGFR Inhibitors as Targeted Anticancer Agents

Research has focused on synthesizing 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, starting from 4-chloro derivatives. These compounds have been evaluated as EGFR inhibitors, with some showing superior inhibitory activity and in vitro cytotoxicity against specific human cancer cell lines. A molecular docking study was also performed to understand the interaction of these compounds with the active site of EGFR-TK, indicating their potential as targeted anticancer agents (Allam et al., 2020).

Cytotoxicity and Molecular Docking Studies

The synthesis of 5-styryltetrazolo[1,5-c]quinazolines based on the 6-bromo-4-chloro-2-styrylquinazoline scaffold and their evaluation for in vitro cytotoxicity against human breast adenocarcinoma and cervical cancer cells have been documented. Molecular docking studies against tubulin revealed the potential binding mechanism of these compounds, with certain derivatives exhibiting significant cytotoxicity (Mphahlele et al., 2017).

Synthesis and Biological Evaluation of 6-Bromo-2,3-Disubstituted 4(3H)-Quinazolinones

The synthesis of 6-bromo-2,3-disubstituted 4(3H)-quinazolinones and their thiones has been reported, highlighting their considerable antibacterial affinities. These derivatives were synthesized through various reactions, demonstrating their potential in developing antibacterial agents (Badr et al., 1980).

Orientations Futures

Quinazoline derivatives, including 6-Bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline, have drawn more attention in the synthesis and bioactivities research due to their significant biological activities . The potential applications of the quinazoline derivatives in fields of biology, pesticides, and medicine have also been explored .

Mécanisme D'action

Target of Action

Quinazoline derivatives, to which this compound belongs, are known to interact with a wide range of biological targets due to their versatile structure .

Mode of Action

Quinazoline derivatives are known to exhibit a broad spectrum of biological activities, suggesting diverse modes of action depending on the specific derivative and its target .

Biochemical Pathways

Quinazoline derivatives are known to impact various biochemical pathways due to their broad biological activity .

Result of Action

Quinazoline derivatives are known to exhibit a wide range of biological activities, suggesting diverse cellular and molecular effects .

Action Environment

Quinazoline derivatives, in general, offer a promising area of study due to their broad spectrum of biological activities .

Propriétés

IUPAC Name |

6-bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN4/c1-2-3-6-20-7-9-21(10-8-20)16-14-11-13(17)4-5-15(14)18-12-19-16/h1,4-5,11-12H,3,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIONPWQXUDNOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCN1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2888456.png)

![2-{8-Tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B2888458.png)

![1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2888465.png)

![(E)-3-(1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B2888478.png)